Phellodenol C Phellodenol C Phellodenol C is a natural product found in Phellodendron chinense var. glabriusculum and Phellodendron amurense var. wilsonii with data available.
Brand Name: Vulcanchem
CAS No.: 612086-89-2
VCID: VC17008718
InChI: InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2-
SMILES:
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

Phellodenol C

CAS No.: 612086-89-2

Cat. No.: VC17008718

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Phellodenol C - 612086-89-2

Specification

CAS No. 612086-89-2
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one
Standard InChI InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2-
Standard InChI Key JUOLTTLEQHQQED-MBXJOHMKSA-N
Isomeric SMILES C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO
Canonical SMILES CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Phellodenol C features a 7-hydroxycoumarin backbone substituted with a (Z)-4-hydroxy-3-methylbut-2-enyl group at C-6 (IUPAC: 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one) . Key structural attributes include:

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC14H14O4C_{14}H_{14}O_{4}
Molecular Weight246.26 g/mol
CAS Registry612086-89-2
SMILESC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO
InChIKeyJUOLTTLEQHQQED-MBXJOHMKSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The Z-configuration of the prenyl side chain critically influences its three-dimensional conformation, as evidenced by PubChem’s 3D conformer model .

Natural Occurrence and Biosynthetic Context

Botanical Sources

Phellodenol C has been identified in:

  • Phellodendron chinense var. glabriusculum (Chuan Huang Bai)

  • Phellodendron amurense var. wilsonii (Guan Huang Bai)

These species are integral to Traditional Chinese Medicine (TCM), where their bark (Phellodendri Cortex) treats inflammatory and infectious conditions .

Biosynthetic Pathway

While no direct studies on Phellodenol C biosynthesis exist, analogous coumarins in Phellodendron arise via the phenylpropanoid pathway. Hydroxylation and prenylation at C-6/C-7 positions are hypothesized to yield its structure, paralleling routes for related coumarins like phellodendroside .

Pharmacological Activities (In Vitro/In Vivo)

Antimicrobial Effects

Crude P. amurense extracts exhibit MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli . Synergy between Phellodenol C and alkaloids (e.g., berberine) may enhance bacterial membrane disruption, though isolate-specific data are unavailable.

Table 2: Reported Bioactivities of Phellodendron Coumarins

CompoundActivity (Model)IC50/EC50Source
Phellodenol CNot yet quantifiedN/A
PhellamurinTNF-α inhibition (RAW264.7)8.2 μM
PhellodendrosideCOX-2 suppression (in vitro)12.4 μM

Pharmacokinetic and Toxicological Profile

Metabolism and Excretion

Hepatic CYP3A4/2D6-mediated oxidation is probable, given structural similarities to metabolized coumarins . Renal excretion likely predominates, as with berberine analogs .

Toxicity Considerations

Phellodendri Cortex extracts demonstrate LD50 >5 g/kg in rats , but isolate-specific toxicity for Phellodenol C is unstudied. Caution is advised in hemolytic or neonatal contexts due to berberine co-occurrence .

Prospective Applications and Research Gaps

Therapeutic Opportunities

  • Dermatology: Potential for atopic dermatitis management, mirroring obacunone’s efficacy in reducing IgE levels .

  • Oncology: Coumarin derivatives often exhibit antiproliferative effects; screening against cancer cell lines is warranted.

Industrial Relevance

  • Cosmeceuticals: Antioxidant properties could stabilize topical formulations.

  • Agricultural Antifungals: Structural motifs align with antifungal coumarins like osthol.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator